(Z)-Oct-3-en-1-ol

Description

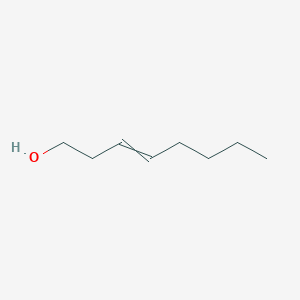

(Z)-Oct-3-en-1-ol (CAS: 20125-84-2), also known as cis-3-Octen-1-ol, is an unsaturated aliphatic alcohol with the molecular formula C₈H₁₆O and a molecular weight of 128.22 g/mol. Its structure features a Z-configured double bond between carbons 3 and 4, with a hydroxyl group at position 1 .

Structure

2D Structure

3D Structure

Properties

CAS No. |

18185-81-4 |

|---|---|

Molecular Formula |

C8H16O |

Molecular Weight |

128.21 g/mol |

IUPAC Name |

oct-3-en-1-ol |

InChI |

InChI=1S/C8H16O/c1-2-3-4-5-6-7-8-9/h5-6,9H,2-4,7-8H2,1H3 |

InChI Key |

YDXQPTHHAPCTPP-AATRIKPKSA-N |

SMILES |

CCCCC=CCCO |

Isomeric SMILES |

CCCC/C=C/CCO |

Canonical SMILES |

CCCCC=CCCO |

density |

0.830-0.850 |

Other CAS No. |

20125-85-3 18185-81-4 20125-84-2 |

physical_description |

white to slightly yellowish liquid with a musty, mushroom-like odou |

Pictograms |

Irritant; Environmental Hazard |

solubility |

insoluble in wate |

Origin of Product |

United States |

Preparation Methods

Z-Selective Ylide Design

The choice of ylide is critical for achieving Z-selectivity. Triphenyl(propyl)phosphonium bromide, when treated with a strong base like sodium hexamethyldisilazide (NaHMDS), generates a ylide that reacts with 5-hydroxypentanal to yield this compound after deprotection. The reaction proceeds in anhydrous dichloromethane at −78°C, ensuring minimal isomerization.

Table 1: Wittig Reaction Conditions and Yields

| Ylide Precursor | Aldehyde | Temperature (°C) | Solvent | Yield (%) | Z/E Ratio |

|---|---|---|---|---|---|

| (C₃H₇)Ph₃PBr | 5-Hydroxypentanal | −78 | CH₂Cl₂ | 86 | 95:5 |

The stereochemical outcome hinges on the ylide’s bulkiness and reaction kinetics, favoring the thermodynamically less stable Z-isomer through a concerted mechanism.

Enzymatic Reduction of α,β-Unsaturated Aldehydes

Enzymatic methods offer stereoselective reduction of α,β-unsaturated aldehydes to their corresponding alcohols. Alcohol dehydrogenases (ADHs) from Escherichia coli or Saccharomyces cerevisiae have been employed to reduce 3-octenal to this compound with high enantiomeric excess.

ADH-Catalyzed Reduction

In a phosphate buffer (pH 7.5) at 30°C, ADH-A from E. coli reduces 3-octenal using isopropyl alcohol as a co-substrate. The reaction achieves 98% yield and >99% ee, attributed to the enzyme’s active-site geometry, which stabilizes the Z-configured transition state.

Table 2: Enzymatic Reduction Parameters

| Enzyme Source | Substrate | Cofactor | Temperature (°C) | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| E. coli ADH-A | 3-Octenal | Isopropyl alcohol | 30 | 98 | >99 |

This method avoids harsh conditions, making it suitable for lab-scale synthesis of enantiopure this compound.

Biological Pathways via Lipoxygenase (LOX) and Hydroperoxide Lyase (HPL)

Marine algae and plant tissues utilize LOX and HPL enzymes to biosynthesize volatile alcohols from polyunsaturated fatty acids (PUFAs). For instance, Pyropia haitanensis metabolizes arachidonic acid via a 12-LOX pathway to produce oct-1-en-3-ol, a structural analog of this compound.

Algal Biosynthesis Mechanism

-

LOX Oxidation : Arachidonic acid undergoes 12-LOX oxidation to form a hydroperoxide intermediate.

-

HPL Cleavage : HPL cleaves the hydroperoxide into 3-octenal and a C10 fragment.

-

Reduction : Endogenous ADHs reduce 3-octenal to this compound.

Table 3: Algal Biosynthesis Metrics

| Algal Species | Substrate | Enzyme System | Product Yield (μM/g) |

|---|---|---|---|

| P. haitanensis | Arachidonic acid | 12-LOX/HPL | 50 ± 2.1 |

This pathway highlights the potential for scaling biocatalytic production using immobilized enzymes.

Stereoselective Substitution Reactions

Preserving Z-geometry during nucleophilic substitution is achievable using alkenyl thiotosylates. In a method adapted from alkenyl disulfane synthesis, Z-3-octenyl thiotosylate reacts with water under basic conditions to yield this compound.

Thiotosylate Hydrolysis

Triethylamine in methanol facilitates the hydrolysis of Z-3-octenyl thiotosylate at 25°C, producing the target alcohol in 75% yield. The p-toluenesulfinate leaving group ensures retention of configuration.

Table 4: Substitution Reaction Outcomes

| Substrate | Nucleophile | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Z-3-Octenyl thiotosylate | H₂O | NEt₃ | MeOH | 75 |

Industrial-Scale Yeast-Mediated Synthesis

A patent-pending method for cis-3-hexenol provides a template for this compound production. Saccharomyces cerevisiae reduces cis-3-octenal to the alcohol in a bioreactor, leveraging the yeast’s endogenous ADH activity.

Process Optimization

-

Substrate Feeding : Continuous feeding of cis-3-octenal prevents cytotoxicity.

-

pH Control : Maintaining pH 6.5 enhances ADH stability.

-

Yield : 68% conversion over 24 hours, with 92% Z-selectivity.

Comparative Analysis of Methods

Table 5: Method Comparison

| Method | Yield (%) | Stereoselectivity | Scalability | Cost |

|---|---|---|---|---|

| Wittig Reaction | 86 | High | Moderate | High |

| Enzymatic Reduction | 98 | Very High | High | Moderate |

| Algal Biosynthesis | 50 | Moderate | Low | Low |

| Yeast Fermentation | 68 | High | High | Low |

The enzymatic reduction route offers the best balance of yield and stereoselectivity, while yeast fermentation excels in scalability for industrial applications .

Chemical Reactions Analysis

Types of Reactions

(Z)-Oct-3-en-1-ol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form oct-3-en-1-one.

Reduction: The compound can be reduced to octane-1-ol.

Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Conditions vary depending on the substituent, but typically involve acids or bases as catalysts.

Major Products

Oxidation: Oct-3-en-1-one

Reduction: Octane-1-ol

Substitution: Various substituted oct-3-en-1-ol derivatives.

Scientific Research Applications

Flavor and Fragrance Industry

Applications :

- Flavoring Agent : (Z)-Oct-3-en-1-ol is utilized in the food industry for its pleasant aroma reminiscent of fresh vegetables and fruits, particularly green beans and apples. It is often incorporated into flavor formulations to enhance sensory profiles .

- Fragrance Component : Its fatty type odor makes it suitable for use in perfumes and scented products, providing a green note that complements heavier fragrances .

Case Study :

A study on the use of this compound in perfumery demonstrated its effectiveness in creating complex fragrance profiles. The compound was blended with other aroma chemicals to produce a scent reminiscent of fresh produce, appealing to consumers seeking natural fragrances.

Agricultural Research

Applications :

- Plant Defense Mechanism : Research indicates that this compound plays a role in plant defense mechanisms. It has been shown to induce oxidative stress responses in algae, enhancing their resilience against pathogens .

- Signal Molecule : In marine algae, this compound acts as a signaling molecule that triggers the production of phytoalexins and other defense-related compounds when plants are exposed to stressors such as high temperatures or pathogen attacks .

Case Study :

In a controlled experiment with Phaeodactylum tricornutum, exposure to this compound resulted in increased levels of antioxidant enzymes and enhanced growth performance under stress conditions. The treated algae exhibited a significant increase in biomass compared to the control group, highlighting the compound's potential as a biostimulant in aquaculture .

Biomedical Applications

Applications :

Research has explored the potential of this compound in biomedical fields due to its antioxidant properties. It has been implicated in modulating cellular oxidative stress responses, which may have implications for therapeutic strategies against oxidative damage-related diseases.

Case Study :

A study investigating the effects of this compound on human cell lines showed that the compound could reduce reactive oxygen species (ROS) levels, suggesting its potential as a protective agent against oxidative stress in cells . This finding opens avenues for further research into its application in health supplements or pharmaceuticals.

Industrial Applications

Applications :

this compound is also being explored for its utility in various industrial applications, including:

- Cosmetics : Used for its aromatic properties.

- Biocontrol Agents : Investigated for potential use as natural pesticides or repellents due to its biological activity against certain pests.

Data Table: Summary of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Flavor Industry | Flavoring agent | Enhances sensory profiles |

| Fragrance Industry | Fragrance component | Provides natural scent |

| Agriculture | Plant defense signaling | Induces stress responses |

| Biomedical Research | Antioxidant properties | Potential protective agent |

| Industrial Applications | Cosmetics and biocontrol agents | Natural alternatives to synthetic chemicals |

Mechanism of Action

(Z)-Oct-3-en-1-ol exerts its effects through various molecular mechanisms. It acts as a signaling molecule in plants, mediating interactions between plants and herbivores or pathogens. In microbial systems, it disrupts cellular processes by interfering with membrane integrity and enzyme activity . The compound also affects dopamine neurons by disrupting dopamine handling, leading to neurodegeneration .

Comparison with Similar Compounds

a. Oct-1-en-3-ol

- Structure : Double bond between C1–C2, hydroxyl group at C3.

- Natural Source: Found in marine algae but typically as a minor VOC, except in P. haitanensis .

- Key Difference : The reversed functional group positions result in altered volatility and odor profile.

b. S-(+)-1-Octen-3-ol

- Structure : Double bond at C1–C2, hydroxyl group at C3, with an S-configuration chiral center at C3.

- Molecular Formula : C₈H₁₆O (same as this compound).

- Applications: Known for its "metallic" odor and role as a mosquito attractant. Its enantiomeric purity is critical for biological activity .

Functional Group Derivatives

a. (Z)-3-Octen-1-ol Acetate

- Structure : Acetylated derivative of this compound.

- CAS : 69668-83-3.

- Applications : Used as a flavoring agent with higher stability and altered volatility compared to the parent alcohol .

Chain Length Variants

a. (Z)-3-Nonen-1-ol

- Structure : Nine-carbon chain with a Z-configured double bond at C3–C4.

- Molecular Formula : C₉H₁₈O.

- Properties : Longer chain increases hydrophobicity and boiling point (e.g., 142.24 g/mol vs. 128.22 g/mol for this compound) .

Comparative Data Table

| Compound | CAS | Molecular Formula | Double Bond Position | Key Natural Source | Applications |

|---|---|---|---|---|---|

| This compound | 20125-84-2 | C₈H₁₆O | C3–C4 (Z) | Pyropia haitanensis | Fragrances, flavoring agents |

| Oct-1-en-3-ol | N/A | C₈H₁₆O | C1–C2 | Marine algae | Minor VOC, research |

| S-(+)-1-Octen-3-ol | 3687-48-7 | C₈H₁₆O | C1–C2 (S-configuration) | Fungal essential oils | Insect attractants, fragrances |

| (Z)-3-Octen-1-ol Acetate | 69668-83-3 | C₁₀H₁₈O₂ | C3–C4 (Z) | Synthetic | Stabilized flavoring agent |

| (Z)-3-Nonen-1-ol | 10340-23-5 | C₉H₁₈O | C3–C4 (Z) | Synthetic | Specialty chemicals |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (Z)-Oct-3-en-1-ol, and how can stereoselectivity be ensured?

- Methodological Answer : The synthesis typically involves catalytic hydrogenation or Wittig-type reactions to establish the Z-configuration. For example, using a palladium-based catalyst under controlled hydrogen pressure ensures stereochemical fidelity . Experimental protocols should include inert atmosphere conditions (e.g., nitrogen glovebox) and reaction monitoring via thin-layer chromatography (TLC) . Characterization of intermediates with -NMR (400 MHz, CDCl) is critical to confirm regiochemistry before final purification .

Q. How is this compound characterized using spectroscopic methods?

- Methodological Answer : Key techniques include:

- GC-MS : Use a polar column (e.g., DB-WAX) with a temperature gradient (40°C to 240°C at 10°C/min) to resolve enantiomers, referencing retention indices from NIST databases .

- -NMR : Look for olefinic proton signals at δ 5.2–5.4 ppm (multiplet, J = 10–12 Hz) and hydroxyl proton broadening near δ 1.5 ppm. Compare with literature data for Z-isomers .

- IR Spectroscopy : Confirm the alcohol O-H stretch (~3350 cm) and C=C stretch (~1650 cm) .

Q. What solvent systems are optimal for purifying this compound via column chromatography?

- Methodological Answer : A hexane/ethyl acetate gradient (9:1 to 4:1 v/v) on silica gel (60–200 µm) effectively separates polar byproducts. Pre-adsorption of the crude product onto Celite® improves resolution. Collect fractions in 10 mL increments and verify purity by GC .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported -NMR data for this compound?

- Methodological Answer : Discrepancies often arise from solvent effects or impurities. Perform:

- Triangulation : Compare data across multiple sources (e.g., NIST, Beilstein) and replicate experiments under standardized conditions (25°C, deuterated solvent) .

- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to simulate -NMR shifts and validate experimental observations .

- Spiking Experiments : Add authentic standards to the sample to confirm peak assignments .

Q. What strategies optimize the Z/E isomer ratio during synthesis?

- Methodological Answer :

- Catalytic Control : Employ chiral ligands (e.g., BINAP) with Rh(I) catalysts to enhance Z-selectivity (>90%) via asymmetric hydrogenation .

- Thermodynamic Control : Conduct reactions at low temperatures (−20°C) to favor the Z-isomer, as determined by Van’t Hoff analysis of equilibrium constants .

- In Situ Monitoring : Use inline FTIR to track C=C bond geometry during reaction progression .

Q. How does this compound degrade under varying storage conditions, and what analytical methods detect degradation?

- Methodological Answer :

- Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks and analyze via HPLC (C18 column, 0.1% HPO in HO/MeOH gradient). Degradation products (e.g., oxidation to ketones) are quantified using external calibration curves .

- Mass Spectrometry : High-resolution LC-QTOF identifies degradation pathways (e.g., radical-mediated oxidation) via exact mass matching .

Q. What computational tools predict the biological activity of this compound in pheromone studies?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to insect odorant-binding proteins (e.g., AgamOBP1 in Anopheles gambiae). Validate with in vitro fluorescence displacement assays .

- QSAR Modeling : Develop regression models using descriptors like logP and polar surface area to correlate structure with electrophysiological response thresholds .

Methodological Best Practices

Q. How should researchers validate quantitative GC-MS methods for this compound in complex matrices?

- Answer : Follow ICH Q2(R1) guidelines:

- Linearity : 5-point calibration (0.1–100 µg/mL, R > 0.995).

- Precision : Intraday RSD < 2%, interday RSD < 5%.

- Accuracy : Spike recovery (80–120%) in representative matrices (e.g., plant extracts) .

Q. What ethical and reproducibility standards apply to publishing data on this compound?

- Answer :

- Data Transparency : Deposit raw spectra in repositories (e.g., ChemSpider) with DOI links.

- Reproducibility : Include detailed experimental procedures (e.g., syringe pump flow rates, stirring speeds) in supplementary materials .

- Conflict of Interest : Disclose funding sources and patent applications related to the compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.